molecular formula C10H10N2O3 B7890748 Ethyl 5-(furan-2-yl)-1H-pyrazole-4-carboxylate

Ethyl 5-(furan-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B7890748
M. Wt: 206.20 g/mol
InChI Key: PQFMXMPZMMTWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(furan-2-yl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring and a pyrazole ring, both of which are known for their significant roles in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(furan-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of furan derivatives with pyrazole precursors. One common method involves the cyclization of 1,4-dicarbonyl compounds with hydrazines under acidic conditions to form the pyrazole ring, followed by esterification to introduce the ethyl carboxylate group .

Industrial Production Methods

Industrial production methods for this compound often utilize batch or continuous flow reactors to optimize yield and purity. The process generally involves the use of catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(furan-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazole ring can produce dihydropyrazoles .

Scientific Research Applications

Ethyl 5-(furan-2-yl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Research is ongoing into its potential use as a drug candidate for treating various diseases.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(furan-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(furan-2-yl)-1H-pyrazole-4-carboxylate is unique due to the combination of the furan and pyrazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-(furan-2-yl)-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-14-10(13)7-6-11-12-9(7)8-4-3-5-15-8/h3-6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFMXMPZMMTWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.